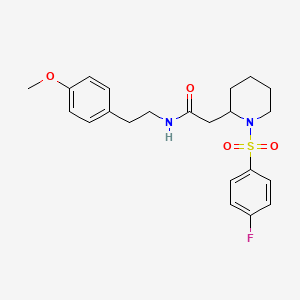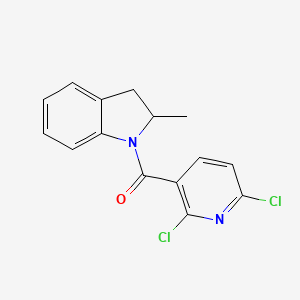
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H7N3O3S2 and a molecular weight of 221.26 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
作用機序
Target of Action
N-(5-Sulfamoylthiazol-2-yl)acetamide, also known as Acetazolamide, primarily targets carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .
Mode of Action
N-(5-Sulfamoylthiazol-2-yl)acetamide acts as a carbonic anhydrase inhibitor. It inhibits the activity of carbonic anhydrase in the central nervous system, which leads to a decrease in carbon dioxide tension in the pulmonary alveoli, thus increasing arterial oxygen tension .
Biochemical Pathways
The inhibition of carbonic anhydrase by N-(5-Sulfamoylthiazol-2-yl)acetamide affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversible. This disruption affects the regulation of pH and fluid balance in various tissues and organs .
Result of Action
The inhibition of carbonic anhydrase by N-(5-Sulfamoylthiazol-2-yl)acetamide can lead to various molecular and cellular effects. For instance, it is used to treat edema due to congestive heart failure, certain types of epilepsy, and glaucoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted thiazole compounds .
科学的研究の応用
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Acetazolamide: Also a carbonic anhydrase inhibitor, used in the treatment of glaucoma and epilepsy.
Sulfanilamide: An antibacterial agent that shares the sulfonamide group with N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide.
Uniqueness
This compound is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it versatile in its applications .
特性
IUPAC Name |
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDACKAUCWTUTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)
![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2962156.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2962161.png)
![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962165.png)
![N-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2962169.png)

![4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE](/img/structure/B2962174.png)
